molecular formula C14H20N2O5 B7835702 Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-EN-1-YL)amino]piperidine-1-carboxylate

Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-EN-1-YL)amino]piperidine-1-carboxylate

Cat. No.: B7835702
M. Wt: 296.32 g/mol
InChI Key: ITTVVQBUAMYJQJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H20N2O5 and a molecular weight of 296.32 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate typically involves the reaction of squaric acid ethyl ester with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of reactors and purification systems to ensure high yield and purity. The process may also include steps such as crystallization and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, and the reactions are typically performed in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in organic synthesis reactions.

Biology: In biological research, this compound is used in the study of enzyme inhibitors and as a tool for probing biological pathways. It has been investigated for its potential to modulate biological processes.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including inflammatory and autoimmune disorders.

Industry: In industry, this compound is used in the development of new materials and chemicals. It can be employed in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

  • Squaric Acid Ethyl Ester: A closely related compound that shares a similar core structure.

  • 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzoic Acid: Another derivative of squaric acid with potential biological applications.

Uniqueness: Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate is unique in its ability to undergo a wide range of chemical reactions and its versatility in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-3-20-13-10(11(17)12(13)18)15-9-5-7-16(8-6-9)14(19)21-4-2/h9,15H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTVVQBUAMYJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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